molecular formula C11H9N3O2S2 B2807427 N-(1H-indazol-4-yl)thiophene-2-sulfonamide CAS No. 685108-44-5

N-(1H-indazol-4-yl)thiophene-2-sulfonamide

Cat. No.: B2807427
CAS No.: 685108-44-5
M. Wt: 279.33
InChI Key: MIMZJKFDVCADOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-Indazol-4-yl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene-2-sulfonamide moiety attached to the 4-position of the indazole ring.

Properties

IUPAC Name

N-(1H-indazol-4-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S2/c15-18(16,11-5-2-6-17-11)14-10-4-1-3-9-8(10)7-12-13-9/h1-7,14H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMZJKFDVCADOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Positional isomerism : Sulfonamide attachment at indazole C4 (target) vs. C5 () alters electronic distribution and steric interactions.

Physicochemical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups
N-(7-(Furan-2-yl)-1H-indazol-4-yl)-4-methylbenzenesulfonamide 210.3–211.4 75 Furan, methylbenzenesulfonamide
4-Methyl-N-(7-(thiophen-2-yl)-1H-indazol-4-yl)benzenesulfon 188.7–190.1 80 Thiophene, methylbenzenesulfonamide
N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide Not reported Not reported Methoxybenzenesulfonamide

Trends :

  • Thiophene-substituted derivatives (e.g., 188.7–190.1°C) exhibit lower melting points than furan analogues (210.3–211.4°C), likely due to reduced crystallinity from sulfur’s larger atomic radius .
  • Higher yields (80%) are achieved with thiophene substituents compared to furan (75%), suggesting better reaction compatibility .

Reactivity and Functionalization

  • Regioselective bromination : C7 bromination of N-(1H-indazol-4-yl)-4-methylbenzenesulfonamide occurs efficiently with NBS, highlighting the reactivity of the indazole C7 position .
  • Pd-mediated cross-coupling : Thiophene-sulfonamide derivatives undergo Suzuki-Miyaura reactions for aryl group introduction ().

Comparison :

  • Thiophene-sulfonamides may exhibit different electronic effects (electron-deficient due to S atom) compared to methyl- or methoxy-substituted analogues, influencing coupling reactivity.

Biological Activity

N-(1H-indazol-4-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and enzyme modulation. This article provides a detailed overview of the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of an indazole moiety and a thiophene sulfonamide group. This structural configuration is believed to contribute to its diverse biological activities.

The compound primarily targets several key kinases, including:

  • Checkpoint Kinase 1 (Chk1)
  • Checkpoint Kinase 2 (Chk2)
  • Human Serum Glucocorticoid Kinase (h-sgk)

These interactions suggest that this compound may inhibit or modulate these kinases' activities, which are crucial in cell cycle regulation and apoptosis, thereby indicating its potential use in cancer therapy.

Anticancer Activity

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that derivatives of this compound can significantly inhibit the growth of HepG-2 (liver cancer) and Caco-2 (colon cancer) cell lines with low IC50 values, indicating high potency. The observed effects were dose-dependent, suggesting that higher concentrations lead to increased cytotoxicity .

Enzyme Modulation

The compound has been utilized as a probe in studies examining enzyme activity and protein-protein interactions. Its ability to modulate kinase activities positions it as a valuable tool in biochemical research aimed at understanding cellular processes and developing therapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other indazole-containing compounds. For instance:

CompoundTarget KinaseIC50 ValueBiological Activity
This compoundChk1/Chk2/h-sgkLow (potent)Anticancer
4-(1H-indazol-4-yl)phenylamino derivativesKDRModerateAnticancer
3-amino-1H-indazol-4-yl derivativesVariousVariableAnticancer

This table highlights the unique position of this compound in terms of potency and specificity for its targets compared to similar compounds .

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various derivatives of this compound. For instance:

  • Cytotoxicity Studies : A series of synthesized compounds were evaluated for their effects on normal human cells (HFB-4) and cancer cell lines (HepG-2 and Caco-2). The results indicated significant antitumor activity with high selectivity towards cancer cells while maintaining safety profiles for normal cells .
  • Mechanistic Insights : Further investigations revealed that treatment with these compounds led to cell cycle arrest at critical checkpoints (G0/G1 and G2/M), highlighting their potential to induce apoptosis in cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.